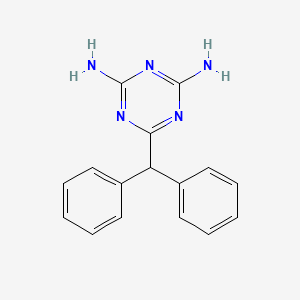

6-Benzhydryl-1,3,5-triazine-2,4-diamine

Description

Contextualization within 1,3,5-Triazine (B166579) Chemical Space

The 1,3,5-triazine ring serves as a fundamental scaffold in chemistry, particularly noted for its role in medicinal chemistry and materials science. nih.govresearchgate.net It is often referred to as a "privileged structure" because its derivatives have shown a wide range of biological activities. nih.gov The versatility of the s-triazine core stems from the three independent and readily tunable positions on the ring, which allows for the sequential introduction of various nucleophiles. nih.gov

The chemical space occupied by 1,3,5-triazine derivatives is exceptionally broad. researchgate.net The reactivity of the s-triazine ring can be controlled, typically by adjusting the temperature for subsequent nucleophilic substitutions, enabling the synthesis of a vast library of compounds with diverse functionalities. nih.gov The introduction of a benzhydryl group at the C6 position of the 2,4-diamino-1,3,5-triazine scaffold contributes significant steric bulk and aromatic character, distinguishing it from simpler alkyl or aryl substituted triazines. This large, non-polar moiety can influence the molecule's solubility, crystal packing, and interactions with other molecules.

Structural Features and Topological Significance of the 2,4-Diamine-1,3,5-triazine Scaffold

The 2,4-diamino-1,3,5-triazine subunit, sometimes referred to as a guanamine scaffold, is a recurring motif in chemical literature. researchgate.net A key structural feature of this scaffold is the presence of amino groups, which act as hydrogen bond donors, and the ring nitrogen atoms, which act as hydrogen bond acceptors. These features facilitate self-assembly through multiple hydrogen bonds. researchgate.net

X-ray diffraction studies on related 2,4-diamino-6-substituted-1,3,5-triazines have revealed that the N-H···N interactions can lead to the formation of complex supramolecular architectures, such as pseudo-honeycomb networks and corrugated rosette layers. researchgate.netrsc.org The specific arrangement adopted in the solid state is highly dependent on the nature of the substituent at the 6-position. rsc.org

Furthermore, aminotriazines can exhibit tautomerism, existing in equilibrium between amino and imino forms, which can influence their chemical behavior. researchgate.net In solution, dynamic processes such as the rotation around the amino-triazine bond have been studied using techniques like variable temperature NMR spectroscopy to determine the energetic barriers involved. researchgate.netrsc.org The topological arrangement of two donor amino groups and a variable third substituent on a rigid heterocyclic core makes the 2,4-diamino-1,3,5-triazine scaffold a versatile platform for constructing molecules with specific three-dimensional shapes and functionalities. researchgate.net

Overview of Research Trajectories for Related Triazine Derivatives in Fundamental Chemistry

Academic research into 1,3,5-triazine derivatives has followed several distinct trajectories, focusing on synthesis, material properties, and their application as scaffolds in medicinal chemistry.

Synthetic Methodologies: The synthesis of the triazine core and its derivatives is well-established. Classic methods include the trimerization of nitriles like cyanamide. wikipedia.org More modern and "green" approaches often utilize microwave-assisted synthesis to react dicyandiamide (B1669379) with various nitriles, which reduces reaction times and the need for solvents. researchgate.netrsc.org For generating large libraries of compounds for screening purposes, one-pot, multi-component condensation reactions are highly efficient. nih.gov A cornerstone of triazine synthesis is the use of 2,4,6-trichloro-1,3,5-triazine (TCT), where the three chlorine atoms can be sequentially replaced by different nucleophiles with increasing temperature, offering precise control over the final structure. nih.gov

Selected Synthesis Methods for 2,4-Diamino-1,3,5-Triazines

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Dicyandiamide, Nitriles | Microwave irradiation | Green procedure, short reaction time, simple work-up. researchgate.netrsc.org | rsc.org, researchgate.net |

| One-Pot Three-Component Condensation | Cyanoguanidine, Aromatic Aldehydes, Arylamines | Microwave-assisted, acid catalysis followed by base treatment. | Efficient for library generation, broad chemical space coverage. nih.gov | nih.gov |

| Sequential Substitution | 2,4,6-Trichloro-1,3,5-triazine (TCT), Various Nucleophiles | Stepwise temperature increase (e.g., 0 °C, room temp., reflux). | High degree of control over substitution pattern. nih.gov | nih.gov |

Fundamental Research Applications: In materials science, triazine derivatives have been investigated for novel applications such as organic phase change materials, where the inherent nitrogen content contributes to low flammability. rsc.org The ability of triazines to form well-defined supramolecular aggregates has also been exploited in the development of dendrimers and other complex materials. nih.gov

In fundamental chemical biology and medicinal chemistry research, the 1,3,5-triazine scaffold is widely used to design molecules that can interact with biological systems. nih.gov Researchers have designed and synthesized libraries of triazine derivatives to probe their activity as potential inhibitors of various enzymes, including protein kinases and dihydrofolate reductase (DHFR). nih.govnih.govijpras.com These studies often involve establishing a structure-activity relationship (SAR) and employing computational tools like 3D-QSAR modeling to guide the future design of more potent or selective compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-benzhydryl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c17-15-19-14(20-16(18)21-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H4,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMOLLGGHVXNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NC(=N3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimization Strategies for 6 Benzhydryl 1,3,5 Triazine 2,4 Diamine

Classical Approaches for 1,3,5-Triazine-2,4-diamine (B193344) Core Synthesis

Traditional methods for constructing the 2,4-diamino-1,3,5-triazine scaffold have been well-established, providing foundational pathways for a wide range of derivatives. These approaches often involve condensation and cyclization reactions from simple, readily available precursors.

A primary and widely utilized method for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines is the condensation reaction between cyanoguanidine (also known as dicyandiamide) and a suitable nitrile. researchgate.netdoi.org In the context of synthesizing 6-Benzhydryl-1,3,5-triazine-2,4-diamine, the corresponding nitrile precursor would be diphenylacetonitrile.

The reaction typically proceeds by heating the reactants, often in the presence of a base such as potassium hydroxide, in a high-boiling solvent like 1-pentanol. researchgate.net The mechanism involves the nucleophilic attack of the cyanoguanidine on the carbon atom of the nitrile group, followed by an intramolecular cyclization to form the triazine ring. This method is advantageous due to the direct installation of the C6 substituent from the corresponding nitrile. However, conventional heating methods often require long reaction times, typically around 24 hours, and high temperatures to achieve satisfactory yields. researchgate.netchim.it

Table 1: Conventional Synthesis of 2,4-Diamino-1,3,5-triazines via Cyanoguanidine Condensation

| Nitrile Precursor | Reaction Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Various Alkyl/Aryl Nitriles | 1-Pentanol, 413 K | 24 hours | Moderate | researchgate.net |

| Diphenylacetonitrile | Base, High-boiling solvent | Several hours | Varies | General Method |

Another classical route to the 2,4-diamino-1,3,5-triazine core involves the use of biguanide precursors. scholaris.cabeilstein-journals.org Biguanides can undergo condensation reactions with various reagents, such as esters, to form the triazine ring. mdpi.com For the synthesis of the target compound, a benzhydryl-substituted biguanide could theoretically be used, or more commonly, a simple biguanide salt is condensed with an ester containing the benzhydryl moiety, such as an ester of diphenylacetic acid.

These reactions often require heating in a suitable solvent. beilstein-journals.org The synthesis of the biguanide precursors themselves can be achieved through methods like the reaction of amines with substituted cyanoguanidines. beilstein-journals.org While versatile, these multi-step approaches can sometimes be less efficient and may lead to mixtures of products, making purification challenging. google.com

The construction of the 1,3,5-triazine (B166579) ring can also be achieved through various other cyclization strategies. One of the most common methods is the cyclotrimerization of nitriles. chim.it This approach, however, typically yields 2,4,6-trisubstituted triazines and is less suitable for producing 2,4-diamino derivatives directly. It often requires harsh reaction conditions, such as high temperatures and pressures, and may result in only moderate yields. chim.itresearchgate.net

Alternative pathways involve multi-component reactions. For instance, a one-pot, three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine can lead to the formation of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. rsc.orgnih.govresearchgate.net This strategy involves the initial formation of a dihydrotriazine intermediate, which subsequently undergoes rearrangement and dehydrogenative aromatization to yield the final triazine product. rsc.orgnih.gov

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more efficient, economical, and environmentally benign methods for the synthesis of 1,3,5-triazine derivatives. nih.govnih.gov These advanced protocols aim to reduce reaction times, minimize solvent use, and lower energy consumption.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating many chemical reactions. clockss.orgd-nb.info The synthesis of 6-substituted-2,4-diamino-1,3,5-triazines via the condensation of cyanoguanidine and nitriles is particularly amenable to microwave assistance. researchgate.netchim.itresearchgate.net

Under microwave irradiation, the reaction time can be dramatically reduced from 24 hours to as little as 10-15 minutes. chim.it This rapid heating avoids the decomposition of reagents and products, often leading to cleaner reactions and higher yields compared to conventional heating methods. chim.it For example, the reaction of cyanoguanidine with various nitriles under microwave irradiation (90-190 W) at temperatures between 175-205°C resulted in good to excellent yields (52-96%) in just 10-15 minutes. researchgate.net This one-pot, microwave-assisted method is highly efficient for generating libraries of 1,3,5-triazine-2,4-diamine derivatives. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,4-Diamino-1,3,5-triazines

| Method | Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 14-24 hours | ~81% | Established method | researchgate.netclockss.org |

| Microwave Irradiation | 10-15 minutes | 85-93% | Reduced time, energy savings, higher yields | chim.itclockss.org |

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional solvents used in triazine synthesis, such as dimethylformamide (DMF) or cellosolves, can be toxic and hazardous. mdpi.commonash.edu Consequently, there has been significant interest in replacing them with greener alternatives.

Solid-Phase Organic Synthesis (SPOS) Applications for Triazine Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the generation of combinatorial libraries of 1,3,5-triazine derivatives. This methodology facilitates the high-throughput synthesis of diverse compound arrays by anchoring the triazine scaffold to a solid support, simplifying purification by allowing excess reagents and by-products to be washed away.

A common approach involves utilizing a resin-bound amine to capture 2,4-dichloro-1,3,5-triazine. researchgate.net Subsequent nucleophilic substitution reactions, such as amination, can be performed on the resin-bound intermediate. The final products are then cleaved from the solid support, typically under acidic conditions, yielding the desired 2,4-diamino-1,3,5-triazine derivatives in high purity without the need for extensive purification steps. researchgate.net

To expand the chemical diversity of these libraries, an orthogonal synthesis strategy can be employed. This involves preparing aryl- or alkyl-substituted triazine building blocks in solution, for instance, through a Grignard reaction with cyanuric chloride. researchgate.net These pre-functionalized building blocks are then captured by a resin-bound amine, followed by further modifications on the solid phase and subsequent cleavage. researchgate.net Microwave-assisted solid-supported synthesis, using either organic (e.g., cross-linked sodium polystyrenesulfonate) or inorganic (e.g., Celite) supports, has also been successfully implemented to accelerate reaction times and improve efficiency. acs.org The solid support can facilitate the reaction; for example, the nucleophilic oxygen of sodium polystyrenesulfonate can attack the electrophilic carbon of the triazine ring, promoting the substitution reaction. acs.org This solid-phase approach is versatile and has been instrumental in preparing libraries of triazine compounds for biological screening. nih.gov

Specific Synthetic Routes Targeting the 6-Benzhydryl Moiety

The synthesis of this compound requires the specific introduction of a diphenylmethyl (benzhydryl) group onto the C6 position of the triazine core. This is typically achieved through carbon-carbon bond-forming reactions on a suitable triazine precursor, followed by the introduction of the amino groups at the C2 and C4 positions.

Introduction of the Benzhydryl Group into the Triazine Scaffold

The most prevalent starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), valued for its low cost and the differential reactivity of its chlorine atoms. nih.gov While nucleophilic substitution with N-, O-, or S-nucleophiles is common, introducing a carbon-based substituent like the benzhydryl group requires an organometallic approach.

A viable method for forging the C-C bond is the use of a Grignard reagent. researchgate.net Specifically, a benzhydryl Grignard reagent, such as benzhydrylmagnesium bromide or chloride, can be reacted with cyanuric chloride. This reaction leads to the nucleophilic displacement of one chlorine atom by the benzhydryl carbanion, forming 6-benzhydryl-2,4-dichloro-1,3,5-triazine as an intermediate. The benzhydryl Grignard reagent itself can be prepared from benzhydryl chloride, which is synthesized by treating benzhydrol with thionyl chloride.

An alternative, though less direct, route involves a three-component condensation reaction. While many such reactions use aromatic aldehydes to generate 6-aryl-substituted triazines, a similar principle could be adapted using precursors that can generate the benzhydryl moiety. nih.govresearchgate.net However, the Grignard reaction on cyanuric chloride remains a more direct and controllable method for introducing the specific benzhydryl group onto the triazine scaffold.

Reaction Conditions and Yield Enhancement for Targeted Synthesis

The successful synthesis of this compound hinges on the careful control of reaction conditions in a two-step process: the initial Grignard reaction followed by amination.

Step 1: Grignard Reaction. The reaction between the benzhydryl Grignard reagent and cyanuric chloride must be carefully managed to favor monosubstitution. This is typically achieved by using a 1:1 stoichiometry of the reagents and maintaining low temperatures (e.g., 0 °C to -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

Step 2: Amination. The resulting 6-benzhydryl-2,4-dichloro-1,3,5-triazine intermediate is then subjected to nucleophilic substitution with ammonia to introduce the two amino groups. This step generally requires more forcing conditions than the first substitution on cyanuric chloride, often involving heating with aqueous or alcoholic ammonia in a sealed vessel.

To enhance reaction yields and reduce reaction times, microwave irradiation has proven to be a highly effective strategy in the synthesis of 1,3,5-triazines. nih.govchim.it This non-classical heating method can accelerate the rate of both the C-C bond formation and the subsequent amination steps, often leading to cleaner reactions and higher yields compared to conventional heating. chim.it

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Solvent | Temperature | Key Conditions & Yield Enhancement |

| 1. Benzhydryl Introduction | 1. Cyanuric Chloride2. Benzhydrylmagnesium Bromide | Anhydrous THF | 0 °C | Slow addition of Grignard reagent; Inert atmosphere (N₂ or Ar); Monosubstitution favored by 1:1 stoichiometry. |

| 2. Diamination | 1. 6-Benzhydryl-2,4-dichloro-1,3,5-triazine2. Aqueous Ammonia | 1,4-Dioxane or Ethanol | 80-120 °C | Reaction in a sealed pressure vessel; Microwave irradiation can significantly reduce reaction time. |

Reactivity Profiles, Reaction Mechanisms, and Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Triazine Ring

The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). However, in 6-Benzhydryl-1,3,5-triazine-2,4-diamine, the triazine core is already substituted with two powerful electron-donating amino groups. These groups significantly increase the electron density of the aromatic system, thereby deactivating it towards further nucleophilic attack compared to its halogenated precursors, such as cyanuric chloride.

Generally, the reactivity of substituted s-triazines in SNAr reactions is highly dependent on the nature of both the substituent already present and the incoming nucleophile. For a potential SNAr reaction to occur on the this compound ring itself, it would necessitate the displacement of one of the existing substituents. The C-C bond of the benzhydryl group and the C-N bonds of the amino groups are strong and not typically considered good leaving groups under standard SNAr conditions. Therefore, direct nucleophilic substitution on the fully substituted triazine core of this molecule is energetically unfavorable and does not readily occur.

The principles of SNAr on the triazine ring are best illustrated by the stepwise synthesis of such molecules starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The substitution of the chlorine atoms is a temperature-dependent sequential process. The first chlorine is the most reactive and can be substituted at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures arkat-usa.org. The significant decrease in reactivity with each subsequent substitution is due to the increasing electron-donating character of the introduced nucleophiles, which reduces the electrophilicity of the triazine ring mdpi.com.

| Substitution Step | Typical Reaction Temperature | Relative Reactivity of Triazine Ring | Reason for Reactivity Change |

|---|---|---|---|

| First Chlorine Substitution | 0 °C | High | Strongly electron-deficient ring due to three chlorine atoms. |

| Second Chlorine Substitution | Room Temperature | Moderate | Introduction of one electron-donating group reduces electrophilicity. |

| Third Chlorine Substitution | Elevated Temperatures | Low | Presence of two electron-donating groups significantly deactivates the ring. |

Electrophilic Functionalization of Peripheral Moieties

The benzhydryl substituent, consisting of two phenyl rings attached to a methine carbon, offers potential sites for electrophilic aromatic substitution (EAS). However, the 1,3,5-triazine ring acts as a strong electron-withdrawing group (EWG) wikipedia.org. This deactivating effect is transmitted through the sigma bond framework to the attached benzhydryl moiety, reducing the nucleophilicity of its phenyl rings.

Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the phenyl rings of the benzhydryl group are expected to be significantly slower and require more forcing conditions (e.g., stronger electrophiles, higher temperatures) than for unsubstituted benzene (B151609). The electron-withdrawing nature of the triazine core will direct incoming electrophiles primarily to the meta positions of the phenyl rings, as the ortho and para positions are more deactivated due to the resonance-withdrawing effect being relayed to these positions.

| Position on Phenyl Ring | Electronic Environment | Predicted Reactivity towards Electrophiles |

|---|---|---|

| Ortho | Deactivated | Low |

| Meta | Least Deactivated | Favored |

| Para | Deactivated | Low |

Reactivity and Derivatization of Amine Functionalities

The two primary amino groups at the C2 and C4 positions are the most reactive sites for many chemical transformations of this compound. These exocyclic amines are nucleophilic and can readily participate in a variety of reactions, including acylation, alkylation, and condensation.

N-Acylation: The amino groups can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This reaction is a common method for the functionalization of aminotriazines. The reaction proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. It is possible to achieve mono- or di-acylation depending on the stoichiometry of the reagents and the reaction conditions.

N-Alkylation: Selective alkylation of the amino groups can be achieved using alkyl halides. The reaction conditions, such as the choice of base and solvent, can influence the degree of alkylation. Due to the presence of two amino groups, a mixture of mono- and di-alkylated products at each amine, as well as tetra-alkylated products, is possible, requiring careful control of the reaction for selective synthesis researchgate.net.

Condensation Reactions: The primary amines can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. Such derivatizations can be used to introduce a wide variety of other functional moieties onto the triazine scaffold.

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key reactions can be inferred from studies on analogous triazine systems.

The kinetics of nucleophilic substitution reactions on triazine rings are well-established to follow a second-order rate law, consistent with the SNAr mechanism. The rate is dependent on the concentration of both the triazine substrate and the nucleophile. For the derivatization of the amino groups, such as N-acylation, the reaction rate will also typically be second order, depending on the concentrations of the aminotriazine and the acylating agent.

Kinetic studies on related systems, such as the reaction of substituted pyridinium ions with piperidine, show negative entropies of activation, which is consistent with an associative mechanism where the transition state is more ordered than the reactants nih.gov. A similar kinetic profile would be expected for reactions at the triazine core or its amine substituents. The rate-determining step in SNAr reactions on activated aromatic rings is generally the initial nucleophilic attack to form the Meisenheimer-like intermediate.

| Parameter | Typical Value/Observation | Implication for Mechanism |

|---|---|---|

| Rate Law | Second Order: Rate = k[Substrate][Nucleophile] | Bimolecular reaction in the rate-determining step. |

| Activation Enthalpy (ΔH‡) | Moderately positive | Energy barrier to form the transition state. |

| Activation Entropy (ΔS‡) | Negative | Associative mechanism with an ordered transition state. nih.gov |

The thermodynamic favorability of reactions involving this compound is dictated by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction.

Data on the enthalpies of formation for substituted triazines indicate that these compounds are thermodynamically stable. For instance, the standard enthalpy of formation (ΔfH°solid) for 2-amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-l,3,5-triazine has been determined to be -773.12 ± 1.50 kJ/mol nih.gov. The reactions involving the derivatization of the amino groups, such as acylation, are generally exothermic (negative ΔH) as they involve the formation of stable amide bonds.

The equilibrium position of these reactions can be influenced by the reaction conditions. For example, in condensation reactions to form imines, the removal of water, a byproduct, can drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Intramolecular Rearrangement Mechanisms

Substituted 1,3,5-triazines containing amino groups can potentially undergo intramolecular rearrangements. A relevant and well-documented example in related heterocyclic systems is the Dimroth rearrangement wikipedia.orgrsc.org. This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom.

For a Dimroth-type rearrangement to occur in a derivative of this compound, it would likely first require N-alkylation or protonation of a ring nitrogen, followed by a sequence of ring-opening and ring-closing steps. The generally accepted mechanism proceeds through a series of intermediates:

Protonation/Alkylation: An initial protonation or alkylation occurs on one of the ring nitrogen atoms.

Ring Opening: Nucleophilic attack, often by a solvent molecule or a base, on a carbon atom of the triazine ring leads to the cleavage of a C-N bond and ring opening.

Tautomerization/Rotation: The resulting open-chain intermediate undergoes bond rotation and tautomerization to place the exocyclic nitrogen in a position to re-cyclize.

Ring Closure: Intramolecular nucleophilic attack by the exocyclic nitrogen atom on a suitable electrophilic carbon center leads to the formation of a new heterocyclic ring.

Deprotonation/Elimination: The final step involves the loss of a proton or the alkyl group to yield the rearranged, thermodynamically more stable isomer.

While this rearrangement is more commonly observed in other nitrogen-containing heterocycles like triazoles and pyrimidines, its possibility in the 1,3,5-triazine system under specific conditions (e.g., acidic or basic catalysis at elevated temperatures) cannot be entirely ruled out beilstein-journals.orgnih.gov.

Stability and Degradation Pathways under Controlled Research Conditions

The stability and degradation of chemical compounds under controlled conditions are crucial for understanding their potential persistence, transformation, and ultimate fate in various environments. For the compound This compound , specific experimental data on its stability and degradation pathways under controlled research conditions are not extensively available in the current scientific literature. However, an understanding of its potential behavior can be inferred from the known chemistry of the 1,3,5-triazine core and the benzhydryl substituent.

The 1,3,5-triazine ring is a stable aromatic heterocycle. Its stability is attributed to the resonance energy of the delocalized π-electron system. The amino groups at the 2 and 4 positions are known to influence the electronic properties and reactivity of the triazine ring. Generally, 2,4-diamino-1,3,5-triazine derivatives are relatively stable compounds.

Potential degradation pathways for this compound under controlled research conditions, such as exposure to heat, light (photodegradation), and varying pH (hydrolysis), can be hypothesized based on the behavior of related triazine compounds.

Thermal Stability:

Photodegradation:

Photodegradation is a potential degradation pathway for many aromatic and heterocyclic compounds. For triazine derivatives, photodegradation can proceed through various mechanisms, including photo-oxidation and photoreduction. The benzhydryl moiety, with its two phenyl rings, can absorb UV radiation, which might lead to the formation of excited states and subsequent chemical reactions. Potential photodegradation products could arise from the cleavage of the bond between the benzhydryl group and the triazine ring, or from reactions involving the amino groups.

Hydrolytic Stability:

The hydrolytic stability of this compound would be dependent on the pH of the medium. The 1,3,5-triazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the ring. The amino groups on the triazine ring are generally stable to hydrolysis under neutral conditions. The bulky and hydrophobic nature of the benzhydryl group might sterically hinder the approach of water molecules to the triazine ring, potentially increasing its resistance to hydrolysis compared to smaller 6-substituted analogs.

It is important to emphasize that the above discussion is based on the general chemical principles of 1,3,5-triazine derivatives. Detailed experimental studies under controlled laboratory conditions, including kinetic studies and identification of degradation products, are necessary to fully elucidate the stability and degradation pathways of this compound.

Derivatization, Analog Development, and Structure Activity/property Relationships Sar/spr in Research

Design Principles for Structural Modifications at the 6-Position (Benzhydryl Alterations)

The benzhydryl group at the 6-position of the triazine ring is a primary target for structural modification. The design principles for these alterations are guided by the goal of modulating the compound's steric and electronic profile to enhance specific interactions with biological targets. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, provides a bulky, lipophilic anchor. acs.orgwikipedia.org

Table 1: Examples of Structural Modifications at the 6-Position

| Original Group | Modification/Replacement | Rationale/Observed Effect |

|---|---|---|

| Benzhydryl | 3,4,5-Trimethoxyphenyl | Improved activity and selectivity in some contexts. researchgate.net |

| Benzhydryl | Various aryl groups | Exploration of electronic effects (electron-donating/withdrawing) on activity. nih.gov |

| Benzhydryl | (Chloromethyl) group | Introduction of a reactive handle for further synthesis. rjptonline.org |

Functionalization Strategies for the 2,4-Diamine Positions

The 2,4-diamine groups on the s-triazine ring are crucial for establishing key hydrogen bonding interactions. These positions are readily functionalized to fine-tune the molecule's properties. Common strategies involve N-alkylation or N-arylation of one or both amino groups.

Microwave-assisted synthesis has proven effective for creating libraries of N²,N⁴-disubstituted triazine diamines. nih.govchim.it For example, a one-pot, three-component reaction using cyanoguanidine, an aromatic aldehyde (which becomes the 6-substituent), and an arylamine (which functionalizes the N²-position) can efficiently generate a wide range of derivatives. nih.gov Further substitution at the N⁴-position can be achieved through sequential reactions, often involving the displacement of a chlorine atom from a 2-chloro-1,3,5-triazine (B1239457) intermediate. chim.it These modifications allow for systematic exploration of how different substituents on the amino groups affect target binding and molecular properties.

Synthesis of Hybrid Molecules Incorporating the 1,3,5-Triazine-2,4-diamine (B193344) Scaffold

The 1,3,5-triazine-2,4-diamine scaffold is an excellent platform for constructing hybrid molecules, where it is covalently linked to other pharmacologically relevant moieties. This approach aims to combine the properties of both parent molecules or to target multiple biological pathways simultaneously.

One strategy involves synthesizing Schiff bases by reacting the diamine triazine core with other heterocyclic structures. For instance, derivatives have been created where a pyrazole-containing side chain is introduced via an imine linkage at one of the diamine positions. rjptonline.org Another advanced application is the chemical coupling of triazine-based molecules to bicyclic peptides to create agonists that can trigger specific cellular responses, demonstrating the scaffold's utility in constructing complex bifunctional molecules. researchgate.net

Structure-Property Relationship (SPR) Studies: Correlation of Structural Features with Molecular Interactions

Structure-Property Relationship (SPR) studies investigate how specific structural features of 6-benzhydryl-1,3,5-triazine-2,4-diamine and its analogs influence their physicochemical properties and intermolecular interactions. The hydrogen bonding capability of this scaffold is a dominant feature. The two primary amino groups at the C2 and C4 positions, along with the nitrogen atoms within the triazine ring, act as hydrogen bond donors and acceptors, respectively.

Electronically, the nature of substituents on the benzhydryl rings or directly on the triazine ring can modulate the electron density of the entire system. Electron-donating groups generally increase the basicity of the triazine nitrogens, while electron-withdrawing groups decrease it, affecting potential ionic interactions and hydrogen bond strengths.

Quantitative Structure-Activity Relationship (QSAR) Studies in Molecular Interaction Contexts

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of compounds with their biological activity. For derivatives of the 1,3,5-triazine-2,4-diamine scaffold, 3D-QSAR models have been successfully developed to guide the design of more potent molecules. nih.gov

In one such study focusing on a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines, a 3D-QSAR model was built to analyze the structure-activity relationship for antiproliferative effects against cancer cell lines. nih.gov The model helped to identify key structural requirements for high activity. For example, it was found that combinations of para-methoxy or para-dimethylamino groups on one phenyl ring and an ortho-fluoro- or ortho-chlorophenyl group on another were particularly effective. nih.gov These models use computational fields (steric and electrostatic) to predict the activity of novel, un-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach accelerates the drug discovery process by focusing resources on compounds with the highest predicted efficacy based on their structural and electronic properties. nih.govdrugbank.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6,N²-Diaryl-1,3,5-triazine-2,4-diamines |

| Tretamine |

| Altretamine |

| Azacitidine |

| Decitabine |

| Enasidenib |

| 2,4-Diamino-6-methyl-1,3,5-triazine (Acetoguanamine) |

| 2,4-Diamino-6-phenyl-1,3,5-triazine |

| 6-(Chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-N4-aryl-1,3,5-triazine-2,4-diamine |

| 1,3,5-Triazine-2,4-diamine, 6-(4-penten-1-yl)- |

| Cyanoguanidine |

| N4,N6-bis[4-(1H-pyrazol-1-yl)phenyl]-2-chloro-1,3,5-triazine-4,6-diamine |

| 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of triazine derivatives. These methods allow for a detailed examination of the molecule's behavior and characteristics.

The electronic properties of 6-benzhydryl-1,3,5-triazine-2,4-diamine are largely dictated by the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. nih.gov

In 2,4-diamino-1,3,5-triazine systems, the HOMO is typically characterized by contributions from the lone pairs of the amino groups and the π-system of the triazine ring. Conversely, the LUMO is predominantly located on the electron-deficient triazine ring. The introduction of the bulky benzhydryl group at the 6-position is expected to influence the electronic structure. The two phenyl rings of the benzhydryl moiety can engage in π-π interactions, potentially raising the energy of the HOMO and lowering the energy of the LUMO, thereby narrowing the HOMO-LUMO gap compared to simpler alkyl-substituted analogs.

DFT calculations on related triazine derivatives, using methods like B3LYP with a 6-311G++(d,p) basis set, have been employed to determine global and local reactivity descriptors. colab.ws For analogous molecules, the HOMO-LUMO energy gap has been calculated to be around 4.4871 eV. irjweb.com It is anticipated that the benzhydryl substituent will modulate this value. The calculated HOMO and LUMO energy gap is a key indicator of the potential for charge transfer within the molecule. nih.govnih.gov

Table 1: Predicted Frontier Orbital Energies for a Model Triazine System

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: Data is based on DFT calculations for a related triazine derivative and serves as an illustrative example. irjweb.com

The conformational landscape of this compound is complex due to the rotational freedom of the benzhydryl group and the exocyclic C-N bonds of the amino groups. The benzhydryl group itself can adopt various conformations due to the rotation of the two phenyl rings around the C-C bonds. Furthermore, hindered rotation around the C-N bonds connecting the amino groups to the triazine ring can lead to different rotamers. researchgate.net

Potential energy surface (PES) mapping, often performed using DFT calculations, can identify the most stable conformations and the energy barriers between them. For N-benzhydrylformamides, DFT studies have been used to investigate the internal rotations of the aromatic and formyl fragments, revealing multiple low-energy conformations. nih.gov A similar approach for this compound would likely reveal a preferred orientation of the benzhydryl group relative to the triazine ring, governed by a balance of steric hindrance and weak intramolecular interactions. The rotation of the phenyl groups within the benzhydryl substituent is a key factor in its conformational behavior. nih.gov

In related 2,4-diamino-1,3,5-triazine derivatives, computational studies have shown that different conformers can exist in solution, with rotational barriers in the range of 11.7 to 14.7 kcal/mol. mdpi.com The presence of the bulky benzhydryl group is expected to introduce significant steric hindrance, which could influence the preferred conformations and the barriers to rotation.

Computational methods are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide theoretical NMR chemical shifts, UV-Vis absorption wavelengths, and IR vibrational frequencies.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts with high accuracy can be achieved using DFT calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. d-nb.infonih.gov For this compound, distinct signals would be expected for the protons of the amino groups, the methine proton of the benzhydryl group, and the aromatic protons of the phenyl rings. The chemical shifts of the amino protons can be influenced by hydrogen bonding and solvent effects. The accuracy of predicted NMR shifts is enhanced when considering conformational isomers and employing appropriate levels of theory. d-nb.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in molecules like this compound are typically π-π* and n-π* transitions associated with the aromatic triazine ring and the phenyl groups. The HOMO-LUMO gap is directly related to the lowest energy electronic excitation. schrodinger.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amino groups, C=N stretching of the triazine ring, and various C-H and C-C stretching and bending modes of the benzhydryl group. Comparing the calculated IR spectrum with experimental data can help to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value/Range |

| ¹H NMR | Chemical Shift (δ) | Amino (NH₂) protons: ~6.0-7.0 ppm; Methine (CH) proton: ~5.5-6.5 ppm; Aromatic (Ar-H) protons: ~7.0-7.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | Triazine ring carbons: ~160-170 ppm; Benzhydryl carbons: ~50-140 ppm |

| UV-Vis | λmax | ~220-280 nm (π-π* transitions) |

| IR | Wavenumber (cm⁻¹) | N-H stretching: ~3300-3500 cm⁻¹; C=N stretching: ~1500-1600 cm⁻¹; C-H stretching (aromatic): ~3000-3100 cm⁻¹; C-H stretching (aliphatic): ~2900-3000 cm⁻¹ |

Note: These values are estimations based on data for analogous compounds and general principles of spectroscopy. Actual experimental values may vary.

The 2,4-diamino-1,3,5-triazine scaffold is well-known for its ability to form robust hydrogen-bonded networks. nih.govresearchgate.net The two amino groups can act as hydrogen bond donors, while the ring nitrogen atoms can act as hydrogen bond acceptors. This leads to the formation of characteristic self-complementary hydrogen-bonding motifs, such as the R²₂(8) graph set, where two molecules form a dimer through a pair of N-H···N hydrogen bonds. nih.gov These interactions are crucial in determining the crystal packing and supramolecular assembly of these compounds. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

MD simulations can provide a detailed picture of the molecular flexibility of this compound. A key aspect of its flexibility is the rotation around various single bonds. The rotational barrier around the exocyclic C-N bonds of the amino groups in similar triazines has been studied extensively and is known to be significant, with values ranging from 11.7 to 18 kcal/mol, due to the partial double bond character arising from n-π conjugation. mdpi.comnih.gov

The rotation of the benzhydryl group is another important dynamic process. The barrier to rotation of the aryl fragments in N-benzhydrylformamides has been shown to be influenced by substituents, with values ranging from 2.5 to 9.8 kcal/mol. nih.gov For this compound, MD simulations could map out the energetic landscape of this rotation, identifying the preferred orientations and the transition states between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape and accessible conformations are key to its function.

Solvent Effects on Molecular Conformations and Interactions

The conformation of this compound, particularly the orientation of the bulky benzhydryl group relative to the triazine ring and the planarity of the amino substituents, is expected to be influenced by the solvent environment. While specific studies on the solvent effects on this molecule are not documented, research on related 2,4-diamino-6-substituted-1,3,5-triazines highlights the importance of intermolecular hydrogen bonding and solvent polarity.

In aprotic solvents, the molecule is likely to engage in self-association through hydrogen bonds between the amino groups and the triazine ring nitrogens of adjacent molecules. Studies on similar 2,4-diamino-1,3,5-triazine derivatives have shown the formation of various hydrogen-bonded networks, from simple dimers to more complex rosette layers and pseudo-honeycomb structures. jocpr.comrsc.org The presence of a bulky benzhydryl group might sterically hinder the formation of extensive networks.

In polar protic solvents, such as methanol (B129727) or water, the solvent molecules can act as both hydrogen bond donors and acceptors. chim.it This would likely disrupt the self-association patterns observed in aprotic environments, leading to a solvated state where the amino and triazine nitrogen atoms are engaged in hydrogen bonding with the solvent. chim.it Computational studies on 2,4-diamino-6-methyl-1,3,5-triazine in methanol have shown that the solvent molecules interlink the triazine rings, forming a three-dimensional hydrogen-bonded structure. chim.it The large, non-polar benzhydryl group would likely have a significant impact on the solubility and the specific solvation shell structure.

| Solvent Type | Expected Predominant Interactions | Potential Conformational Effects |

|---|---|---|

| Aprotic Non-polar (e.g., Toluene) | Intermolecular N-H···N hydrogen bonding (self-association) | Formation of dimeric or oligomeric structures, potentially limited by steric hindrance from the benzhydryl group. |

| Aprotic Polar (e.g., DMSO) | Competition between self-association and solvent-solute hydrogen bonding. | Partial disruption of self-associated structures. The amino groups may show increased rotational freedom. |

| Protic Polar (e.g., Methanol, Water) | Strong hydrogen bonding with solvent molecules, disrupting self-association. | Solvated monomeric species are likely to be favored. The orientation of the benzhydryl group might be influenced by hydrophobic effects. |

Computational Studies of Reaction Mechanisms

The synthesis of this compound, like other 6-substituted-2,4-diamino-1,3,5-triazines, can be approached through several synthetic routes. Computational studies on the mechanisms of these reactions provide valuable insights into the formation of the triazine ring.

Transition State Characterization and Activation Energy Determination

The formation of 2,4-diamino-1,3,5-triazines often involves the reaction of dicyandiamide (B1669379) with a nitrile. Computational studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanism and determine the energetics of the process. For the synthesis of related 2,4-diamino-6-substituted-1,3,5-triazines, variable temperature NMR experiments have been used to calculate the free energy of activation (ΔG‡) for the rotation around the amino-triazine bond, which provides information about the stability of the planar conformation. rsc.orgresearchgate.net

One study on the reaction of 1,2,4-triazine (B1199460) with bicyclo[2.2.1]hepta-2,5-diene derivatives calculated the activation energies for the Diels-Alder reaction. researchgate.net While this is a different reaction type, it demonstrates the utility of computational methods in determining energetic barriers. For the synthesis of 1,3,5-triazines from nitriles, computational studies have elucidated the role of intermediates like nitrilium salts and have calculated the energy barriers for the cyclotrimerization process. acs.org

| Process | Computational Method | Key Findings on Related Compounds | Reference |

|---|---|---|---|

| Rotation about the C-NH2 bond | Variable Temperature NMR | The free energy of activation for rotation provides insight into the partial double bond character and planarity. | rsc.orgresearchgate.net |

| Diels-Alder Reaction of 1,2,4-Triazines | DFT Calculations | Calculated activation energies (ΔG‡) were in agreement with experimental trends. | researchgate.net |

| Cyclotrimerization of Nitriles | DFT Calculations | Elucidation of reaction pathways involving nitrilium salt intermediates and their relative stabilities. | acs.org |

Reaction Pathway Elucidation and Mechanistic Insights

Computational studies have been instrumental in elucidating the reaction pathways for the formation of substituted 1,3,5-triazines. For instance, the reaction of nitriles with triflic anhydride (B1165640) has been shown to proceed through an intermediate nitrilium salt. acs.org This intermediate then reacts with two more equivalents of a nitrile to form the triazine ring. acs.org The mechanism is supported by both theoretical calculations and NMR monitoring. acs.org

Another common synthetic route is the nucleophilic substitution of cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis. mdpi.com The reaction mechanism involves the sequential attack of nucleophiles on the electrophilic carbon atoms of the triazine ring. mdpi.com

For the reaction of hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine with H₂S, computational methods have been used to study the nucleophilic substitution on the triazine ring, revealing a complex energy profile with an energy barrier of 24.49 kcal/mol. nih.gov This study highlights the ability of computational chemistry to map out complex reaction mechanisms involving triazine rings. nih.gov

Molecular Docking and Binding Mode Prediction with Macromolecular Systems

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. Numerous studies have performed molecular docking of 2,4-diamino-1,3,5-triazine derivatives to various biological targets, suggesting that this compound could also be an active ligand in certain biological systems. nih.govnih.govnih.gov

The 2,4-diamino-1,3,5-triazine scaffold is a well-known "privileged structure" in medicinal chemistry, as it can mimic the hydrogen bonding patterns of nucleobases and other biological molecules. The amino groups can act as hydrogen bond donors, while the ring nitrogen atoms can act as hydrogen bond acceptors. The 6-substituent, in this case, the benzhydryl group, typically occupies a hydrophobic pocket in the binding site of the target protein.

For example, docking studies of 6,N²-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents have shown that these molecules can bind to the active site of various kinases. nih.gov Similarly, docking of 1,3,5-triazine (B166579) Schiff base derivatives into the active sites of cancer-related proteins has revealed key interactions that contribute to their anti-proliferative activity. nih.gov In a study on inhibitors of E. coli dihydrofolate reductase, diaminotriazine derivatives were found to bind to the dihydrofolate binding site, with the diaminotriazine group mimicking the pteridine (B1203161) moiety of the natural substrate. nih.gov

| Triazine Derivative Class | Macromolecular Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | Kinases (e.g., for cancer) | Hydrogen bonds from amino groups to the hinge region of the kinase; aryl groups in hydrophobic pockets. | nih.gov |

| 1,3,5-Triazine Schiff Base Derivatives | Cancer-related proteins | Hydrogen bonding and hydrophobic interactions contributing to binding affinity. | nih.gov |

| 1-Phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives | E. coli Dihydrofolate Reductase | Diaminotriazine group mimics the substrate, forming hydrogen bonds in the active site. The phenyl group occupies a hydrophobic pocket. | nih.gov |

Molecular Interactions, Self Assembly, and Advanced Material Science Applications Non Clinical

Supramolecular Chemistry of the 1,3,5-Triazine (B166579) Scaffold

The 1,3,5-triazine ring is a foundational synthon in supramolecular chemistry, capable of participating in nearly all forms of intermolecular bonding. chim.it Its derivatives are widely used to construct one-, two-, and three-dimensional polymeric networks through self-assembly processes. researchgate.net The predictable geometry and interaction patterns of the triazine core, particularly when substituted with amino groups, make it an exceptional candidate for designing functional materials. The introduction of the bulky benzhydryl group at the 6-position adds significant steric influence and potential for aromatic interactions, further defining the compound's supramolecular behavior.

Directed Hydrogen Bonding Networks and Crystal Engineering

The 2,4-diamino substitution on the 1,3,5-triazine ring is critical for forming directed and predictable hydrogen-bonding networks, a cornerstone of crystal engineering. The amino groups provide N-H donors, while the ring nitrogen atoms act as N acceptors. This self-complementary arrangement facilitates the formation of robust intermolecular N-H---N hydrogen bonds. chim.itresearchgate.net

Table 1: Hydrogen Bonding in Diaminotriazine-Based Crystal Structures

| Interacting Groups | Hydrogen Bond Type | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| Diaminotriazine - Diaminotriazine | N-H···N | Linear Tapes, Ribbons | chim.it |

| Diaminotriazine Ribbons | N-H···N | 2D Sheets, 3D Networks | chim.itacs.org |

Pi-Stacking Interactions and Aromatic Stacking Motifs

Beyond hydrogen bonding, π-stacking interactions play a crucial role in the organization of triazine-based assemblies. nih.gov The electron-deficient 1,3,5-triazine ring can engage in favorable π-π stacking interactions with electron-rich aromatic systems. mdpi.com The benzhydryl group in 6-Benzhydryl-1,3,5-triazine-2,4-diamine, with its two phenyl rings, provides ample opportunity for such interactions, which can significantly influence the solid-state packing and conformational stability of the molecule.

Studies on model systems, such as the heterodimer of 1,3,5-triazine and phenylacetylene, have established the formation of displaced, parallel π-stacked structures. rsc.orgresearchgate.net In these arrangements, the triazine ring interacts with the π-electron density of the adjacent benzene (B151609) ring. rsc.org The occurrence of stacking interactions involving parallel triazinyl groups is a frequently observed motif for the 1,3,5-triazine synthon. researchgate.net These non-covalent forces, though weaker than hydrogen bonds, are vital in stabilizing molecular complexes and directing the formation of specific supramolecular architectures. nih.gov

Table 2: Examples of π-Stacking Interactions Involving the 1,3,5-Triazine Ring

| Interacting Molecules | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| Phenylacetylene and 1,3,5-Triazine | Displaced π-stacked heterodimer | Triazine interacts with the π-electron density of the benzene ring. | rsc.orgresearchgate.net |

Molecular Recognition Phenomena and Host-Guest Chemistry

The defined arrangement of hydrogen bond donors and acceptors on the 2,4-diaminotriazine scaffold makes it an excellent platform for molecular recognition and host-guest chemistry. rsc.org These molecules can selectively bind to other molecules (guests) that have a complementary size, shape, and pattern of hydrogen bonding sites.

For instance, 2,4-diamino-1,3,5-triazine derivatives have demonstrated the ability to recognize and form complexes with biologically relevant molecules like glutarimide (B196013) and riboflavin. chim.it The triazine unit acts as a host, using its specific interaction sites to bind the guest molecule. This principle is fundamental to the development of sensors and separation materials. The combination of hydrogen bonding and π-stacking capabilities within a single molecule like this compound suggests a high potential for sophisticated host-guest systems, where the benzhydryl moiety can provide a hydrophobic binding pocket while the diaminotriazine unit offers specific, directional interactions. chim.itresearchgate.net

Anion and Cation Recognition Studies

The electron-deficient nature of the 1,3,5-triazine ring makes it a candidate for participating in non-covalent interactions with ions. researchgate.net Anion-π interactions, where an anion is attracted to the electron-poor face of the π-system, and cation-π interactions are recognized forces in building supramolecular networks. researchgate.net The triazinyl rings in certain crystal structures have been observed to be sandwiched between anions, forming typical anion-π interactions. researchgate.net

While specific studies on this compound are not detailed, the 1,3,5-triazine scaffold is known to be a component in systems designed for anion recognition. researchgate.net The ability to functionalize the triazine core allows for the tuning of its electronic properties and the introduction of specific binding sites, paving the way for the development of selective ion sensors.

Formation of Polymeric and Oligomeric Architectures

The 1,3,5-triazine scaffold is a versatile building block for constructing monodisperse oligomers and polymers with well-defined structures, including linear, branched, macrocyclic, and dendrimeric topologies. rsc.orgresearchgate.net The ability to sequentially substitute the chlorine atoms on cyanuric chloride with various nucleophiles allows for precise control over the final architecture. nih.govnih.gov These synthetic oligomers are of significant interest in supramolecular chemistry, chemical biology, and polymer science due to their unique molecular recognition and self-assembly properties. rsc.org

Applications in Dendrimer Synthesis and Characterization

The 1,3,5-triazine ring is particularly well-suited as a core or branching unit in dendrimer synthesis. nih.govarkat-usa.org Dendrimers are highly branched, monodisperse macromolecules with a central core, interior layers of repeating units, and an outer surface of functional groups. arkat-usa.orgnih.gov The threefold symmetry of the triazine unit allows it to act as a natural branching point for creating successive generations of dendrimers. mdpi.commdpi.com

Both divergent and convergent synthetic strategies have been employed to create triazine-based dendrimers. nih.govmdpi.com In a divergent approach, the dendrimer is built outwards from the core, while a convergent approach involves synthesizing the outer branches (dendrons) first and then attaching them to the core. nih.gov The vast majority of these syntheses rely on the stepwise nucleophilic aromatic substitution of cyanuric chloride. nih.gov

These triazine-cored dendrimers exhibit enhanced thermal stability and interesting photophysical properties, making them suitable for applications in advanced materials, such as components in Organic Light Emitting Diodes (OLEDs) and as photocatalysts. nih.gov The properties of the dendrimer can be precisely tuned by selecting different core molecules and peripheral dendron motifs. nih.gov

Table 3: Synthetic Approaches for 1,3,5-Triazine-Based Dendrimers

| Synthetic Strategy | Description | Key Reagents | Reference |

|---|---|---|---|

| Divergent Method | Dendrimer is built outwards from a multifunctional core. | Cyanuric chloride, diamine linkers | nih.govmdpi.com |

| Convergent Method | Dendrons (branches) are synthesized first, then attached to the core. | BOC-protected peripheral groups, cyanuric chloride | nih.govmdpi.com |

Construction of Discrete Monodisperse Oligomers (Linear, Branched, Macrocyclic)

The 2,4-diamino-1,3,5-triazine core is a powerful building block for the non-covalent synthesis of complex molecular assemblies. researchgate.net The arrangement of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms) allows these molecules to form robust, self-associating systems. researchgate.net The interaction between molecules can lead to the formation of varied structures, from pseudo-honeycomb networks to corrugated rosette layers, depending on the nature of the substituent at the 6-position. researchgate.netrsc.org

The self-assembly process, driven by multiple hydrogen bonds, has been harnessed to create linear polymers and nanostructures. researchgate.net In the case of this compound, the bulky benzhydryl group would sterically influence the packing and geometry of these assemblies. While the primary hydrogen-bonding motifs would be dictated by the diamino-triazine core, the benzhydryl moiety could direct the formation of specific architectures, potentially favoring branched or macrocyclic oligomers by preventing simple linear arrangements due to its size. The synthesis of such structures can often be achieved through simple, high-yield procedures, such as microwave-assisted reactions of dicyandiamide (B1669379) with appropriate nitriles, which are considered green chemistry methods due to reduced solvent use and short reaction times. rsc.org

Advanced Materials Research and Functional Applications (excluding basic physical properties)

The electron-deficient nature of the 1,3,5-triazine ring, combined with the ability to tune its properties through substitution, makes its derivatives highly valuable in advanced materials research.

Optoelectronic Properties and Applications in Organic Light-Emitting Diodes (OLEDs) Research

Derivatives of 1,3,5-triazine are pivotal in the development of organic electronics, particularly as materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net The triazine ring's inherent electron-deficient character provides strong electron-acceptor properties and high electron mobility, making these compounds excellent candidates for electron-transport layers (ETLs) in OLED devices. researchgate.netnih.gov By incorporating various chromophores and functional groups, the electronic and photophysical properties can be precisely tuned. researchgate.net

Table 1: Performance of Selected 1,3,5-Triazine-Based Host Materials in PhOLEDs

| Host Material | Dopant | Max. External Quantum Efficiency (EQE) | Device Luminance at High Efficiency |

|---|---|---|---|

| DPTPCz | FIrpic (Blue) | 14.4% | 11.9% @ 10,000 cd m⁻² rsc.org |

| DPTPCz | Ir(ppy)₃ (Green) | 21.2% | 20.0% @ 10,000 cd m⁻² rsc.org |

| T2T | Ir(ppy)₃ (Green) | 19.3% | Not Reported researchgate.net |

Role as Ligands in Catalysis Research

The nitrogen atoms within the 1,3,5-triazine ring and its amino substituents can act as coordination sites for metal ions, allowing these compounds to function as ligands in catalysis. The ability of this compound to form complexes with metal centers makes it a candidate for applications in synthesizing more complex molecules. The amino groups can participate in forming stable coordination complexes, which could be employed in various catalytic reactions. The large benzhydryl group would play a significant role in such applications, creating a specific steric environment around the metal center that could influence the selectivity and activity of a potential catalyst. vulcanchem.com

Molecular-Level Interactions with Biological Systems: Mechanistic Exploration

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets with high affinity and specificity. nih.gov

Enzyme Binding and Inhibition Mechanisms (e.g., Kinases, Ubiquitin Conjugating Enzymes, Isocitrate Dehydrogenase Mutants)

The 1,3,5-triazine-2,4-diamine (B193344) framework is a versatile template for designing potent and selective enzyme inhibitors. The amino groups and ring structure can form key hydrogen bonds and other interactions within an enzyme's active site.

Kinase Inhibition : Derivatives bearing a 6-amino-1,3,5-triazine scaffold have been developed as irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies. nih.gov These inhibitors form a covalent bond with a cysteine residue in the active site, effectively blocking the enzyme's activation and downstream signaling pathways, which in turn arrests the cell cycle and induces apoptosis in cancer cells. nih.gov One such compound, C11, demonstrated a potent BTK IC₅₀ of 17.0 nM and high selectivity over other kinases like EGFR. nih.gov

Isocitrate Dehydrogenase (IDH) Mutants : N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds have been patented as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2). google.com IDH enzymes are critical for cellular metabolism, and specific mutations are linked to various cancers. google.com The triazine derivatives are designed to specifically target these mutant forms of the enzyme.

Dihydrofolate Reductase (DHFR) Inhibition : The 1,3,5-triazine-2,4-diamine scaffold has been explored for inhibiting Escherichia coli DHFR, an essential enzyme for nucleotide synthesis. nih.gov Detailed kinetic studies showed that these compounds bind to the dihydrofolate binding site, showing preferential affinity for the NADPH-bound form of the enzyme. nih.gov The benzhydryl group in this compound, with its lipophilic nature, could enhance binding affinity to hydrophobic pockets within enzyme active sites. vulcanchem.com

Table 2: Enzyme Inhibition Data for Selected 1,3,5-Triazine Derivatives

| Compound Class | Target Enzyme | Key Compound Example | Potency (IC₅₀ or Kᵢ) |

|---|---|---|---|

| 6-amino-1,3,5-triazine derivative | Bruton's Tyrosine Kinase (BTK) | C11 | 17.0 nM (IC₅₀) nih.gov |

Receptor Ligand Binding and Molecular Signal Transduction Pathways

Beyond enzymes, 1,3,5-triazine derivatives have been engineered as specific ligands for G protein-coupled receptors (GPCRs), modulating their activity and influencing cellular signaling.

Adenosine (B11128) Receptors (ARs) : A series of 1,3,5-triazine derivatives have been developed to target human A₁ and A₃ adenosine receptors. nih.govmdpi.com By modifying substituents at the 2, 4, and 6 positions of the triazine ring, researchers have created ligands with high binding affinity and selectivity. nih.govmdpi.com For example, compound 9c was found to be a potent binder to the hA₁ AR, leading to the inhibition of lung cancer cell viability through mechanisms involving increased intracellular reactive oxygen species (ROS) and mitochondrial membrane depolarization. nih.gov Molecular docking studies predict that these triazine derivatives fit into the receptor's binding pocket, forming critical interactions that modulate receptor function. nih.gov

Histamine (B1213489) H₄ Receptors (H₄R) : Trisubstituted 1,3,5-triazines have been identified as antagonists of the histamine H₄ receptor, a target for treating inflammatory conditions and pain. nih.gov These compounds bind to the receptor and block its activation by histamine, thereby inhibiting downstream signaling pathways associated with inflammation and pruritus. nih.gov The specific substitutions on the triazine scaffold are crucial for achieving high affinity and the desired antagonistic activity. nih.gov

For this compound, the voluminous and aromatic benzhydryl group would be a key determinant of its binding affinity and selectivity for a given receptor, interacting with hydrophobic pockets within the ligand-binding domain.

Advanced Analytical Research Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental to determining the molecular structure of a compound like 6-Benzhydryl-1,3,5-triazine-2,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Variable Temperature NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: For this compound, the proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. This would include signals for the two amino (-NH₂) groups, a unique signal for the methine proton of the benzhydryl group (-CH(Ph)₂), and a complex multiplet pattern in the aromatic region for the ten protons of the two phenyl rings. The chemical shifts (δ) and coupling constants (J) would confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the three distinct carbon atoms of the triazine ring, the methine carbon of the benzhydryl moiety, and the various aromatic carbons of the two phenyl rings.

Variable Temperature NMR: These studies could provide insights into dynamic processes such as the rotational barriers around the C-C and C-N bonds, or potential tautomeric equilibria involving the amino groups and the triazine ring nitrogens, a phenomenon observed in related triazine structures. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. The spectra for this compound would be expected to show characteristic absorption bands:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the amino groups.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic methine C-H stretch would be just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations corresponding to the triazine ring and phenyl rings would be found in the 1400-1650 cm⁻¹ region.

N-H bending: These vibrations would be visible around 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound would likely exhibit strong absorptions in the UV region, characteristic of the π → π* transitions associated with the aromatic phenyl and triazine ring systems. The position of the maximum absorbance (λmax) would be sensitive to the solvent environment. This technique is also valuable for studying the formation of metal complexes or hydrogen-bonding interactions, as these can cause shifts in the absorption bands.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₆H₁₅N₅), the expected exact mass could be calculated and confirmed using high-resolution mass spectrometry (HRMS). The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Characteristic fragmentation would likely involve the loss of phenyl groups or cleavage at the benzhydryl carbon, providing further confirmation of the structure.

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.

Powder X-ray Diffraction (PXRD): This technique would be used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a "fingerprint" for the specific crystalline phase of the compound. It is essential for phase identification and purity assessment of bulk materials.

Chromatographic and Separation Methods for Research Applications

Chromatographic techniques are vital for the purification and analysis of chemical compounds. For this compound, methods like High-Performance Liquid Chromatography (HPLC) would be employed. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, would be suitable for assessing the purity of the compound and for isolating it from reaction mixtures. The retention time would be a key parameter for identification under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation in Research

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of triazine derivatives due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a compound like this compound, which possesses a non-polar benzhydryl group, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase, typically octadecyl (C18) bonded silica, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The significant non-polar character of the benzhydryl moiety would lead to strong retention on a C18 column, allowing for effective separation from more polar impurities or reactants. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol (B129727), often run in a gradient elution mode to ensure efficient separation of compounds with varying polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the triazine ring and benzhydryl group contain chromophores that absorb in the UV region, typically around 220-260 nm. For more definitive identification and structural elucidation, HPLC can be coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). These hyphenated techniques provide mass-to-charge ratio information, which is invaluable for confirming the molecular weight and fragmentation patterns of the target compound and its potential metabolites or degradation products in research samples. The use of core-shell particle columns can facilitate fast and highly efficient separations at lower backpressures compared to traditional fully porous particles.

Table 1: Typical HPLC Parameters for Triazine Analysis in Research

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-Phase C18 or Phenyl (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detector | UV/Vis (Diode Array Detector) at ~220-260 nm; Mass Spectrometry (MS, MS/MS) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient to elevated (e.g., 25-40 °C) |

Gas Chromatography (GC) for Volatile Triazine Research Samples

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and thermally stable compounds. While many triazine herbicides are amenable to GC analysis, compounds containing polar functional groups with active hydrogens, such as the primary amine groups in this compound, often exhibit poor chromatographic behavior. These groups can lead to peak tailing, reduced volatility, and adsorption onto the GC column.

To overcome these challenges, chemical derivatization is frequently employed. This process modifies the analyte's functional groups to increase its volatility and thermal stability. For the two primary amine (-NH2) groups on the triazine ring, derivatization is essential for successful GC analysis. The most common derivatization reactions fall into two categories: